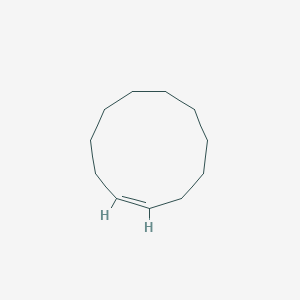

(Z)-Cycloundecene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13151-61-6 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

IUPAC Name |

cycloundecene |

InChI |

InChI=1S/C11H20/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,3-11H2/b2-1- |

InChI Key |

GMUVJAZTJOCSND-UPHRSURJSA-N |

SMILES |

C1CCCCC=CCCCC1 |

Isomeric SMILES |

C1CCCC/C=C\CCCC1 |

Canonical SMILES |

C1CCCCC=CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Z Cycloundecene and Stereoisomers

Direct Synthesis Approaches to (Z)-Cycloundecene

Direct approaches involve the formation of the eleven-membered ring from an acyclic precursor in a single cyclization step. The key challenge in these methods is controlling the stereochemistry of the newly formed double bond to favor the (Z)-isomer.

Several key reactions are employed for the direct synthesis of macrocyclic alkenes, including this compound. These methods typically start with a linear C11 precursor possessing reactive functional groups at both ends.

Ring-Closing Metathesis (RCM): RCM is a powerful and widely used method for the synthesis of unsaturated rings of various sizes, including 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular metathesis of a precursor diene, catalyzed by metal complexes, typically containing ruthenium or molybdenum. wikipedia.orgnih.gov The reaction is driven by the formation of a volatile byproduct, ethylene, from terminal alkenes. wikipedia.org For the synthesis of cycloundecene, an appropriate 1,12-undecadiene would serve as the precursor.

Wittig Reaction: The intramolecular Wittig reaction provides a classic route to cyclic alkenes. researchgate.netmnstate.edu This method involves the reaction of a phosphorus ylide with a ketone or aldehyde within the same molecule. wikipedia.orgumass.edu To synthesize cycloundecene, a precursor such as an 11-oxoundecyltriphenylphosphonium salt would be treated with a base to generate the ylide, which then cyclizes to form the target alkene and triphenylphosphine (B44618) oxide. umass.eduorganic-chemistry.org

Ramberg-Bäcklund Reaction: This reaction transforms an α-halosulfone into an alkene through treatment with a base. wikipedia.org The intramolecular version of this reaction can be applied to synthesize cyclic alkenes. The process involves the deprotonation of the α-halosulfone, followed by intramolecular cyclization to form an unstable thiirane (B1199164) dioxide intermediate, which then extrudes sulfur dioxide to yield the alkene. wikipedia.orgorganic-chemistry.org This method is advantageous as the double bond's position is precisely determined. organic-chemistry.org

Partial Hydrogenation of Cycloalkynes: A straightforward method to obtain a (Z)-cycloalkene is through the partial hydrogenation of the corresponding cycloalkyne. The syn-addition of hydrogen to the triple bond of cycloundecyne, typically using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), will yield this compound with high stereoselectivity.

| Reaction | Typical Precursor Structure | Key Reagents/Catalysts | Byproducts |

|---|---|---|---|

| Ring-Closing Metathesis | CH2=CH-(CH2)7-CH=CH2 | Grubbs or Schrock Catalysts | Ethylene |

| Intramolecular Wittig Reaction | Ph3P+-(CH2)10-CHO | Base (e.g., NaH, KHMDS) | Triphenylphosphine oxide |

| Ramberg-Bäcklund Reaction | X-CH2-SO2-(CH2)9-H (requires halogenation/cyclization) | Base (e.g., KOH, t-BuOK) | Sulfur dioxide, Salt |

| Alkyne Hydrogenation | Cycloundecyne | H2, Lindlar's Catalyst | None |

Achieving high (Z)-selectivity is a critical aspect of synthesizing this compound. The choice of reaction and specific conditions dictates the stereochemical outcome.

Wittig Reaction Stereocontrol: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. Non-stabilized ylides (where the group attached to the carbanion is alkyl or hydrogen) typically react under kinetic control to produce (Z)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This is because the initial cycloaddition to form the oxaphosphetane intermediate is rapid and irreversible, leading to the sterically more compact cis-substituted intermediate, which decomposes to the (Z)-alkene. organic-chemistry.org

RCM Stereocontrol: While many RCM reactions on macrocycles favor the thermodynamically more stable (E)-isomer, significant progress has been made in developing catalysts for (Z)-selective RCM. nih.gov Molybdenum- and tungsten-based catalysts, in particular, have been shown to provide high Z-selectivity. nih.gov These catalysts can promote reactions that deliver the desired (Z)-macrocycle with high efficiency, overcoming the inherent thermodynamic preference for the (E)-isomer. nih.gov

Ramberg-Bäcklund Stereocontrol: The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the choice of base. The use of relatively weak bases often results in a predominance of the (Z)-alkene. chemistry-chemists.com This selectivity arises from the stereochemistry of the thiirane dioxide intermediate and the subsequent concerted elimination of sulfur dioxide. organic-chemistry.org

| Method | Key Factor for (Z)-Selectivity | Mechanism of Control |

|---|---|---|

| Wittig Reaction | Use of non-stabilized ylides | Kinetic control via a cis-oxaphosphetane intermediate |

| Ring-Closing Metathesis | Selection of specific Mo- or W-based catalysts | Catalyst-induced steric bias favoring Z-geometry in the metallacyclobutane intermediate |

| Ramberg-Bäcklund Reaction | Use of weak bases | Stereospecific formation and decomposition of the thiirane dioxide intermediate |

| Alkyne Hydrogenation | Use of a poisoned catalyst (e.g., Lindlar's) | Catalyst surface promotes syn-addition of hydrogen atoms across the triple bond |

Ring Expansion and Contraction Strategies Yielding Cycloundecene Derivatives

An alternative to direct cyclization is the modification of existing rings. These methods can be effective for accessing ring sizes that are challenging to form directly.

Ring contraction involves the removal of one or more atoms from a larger ring to produce a smaller one. ntu.ac.uk Synthesizing an eleven-membered ring from a more readily available twelve-membered precursor like cyclododecanone (B146445) is a viable strategy.

Wolff Rearrangement: A prominent method for one-carbon ring contraction is the Wolff rearrangement of an α-diazoketone. ntu.ac.uk For instance, cyclododecanone can be converted to 2-diazocyclododecanone. Upon photochemical or thermal induction, this intermediate loses nitrogen gas (N₂) to form a carbene, which then undergoes rearrangement to a ketene (B1206846). Subsequent trapping of the ketene with water or other nucleophiles yields a carboxylic acid derivative with a cycloundecane (B11939692) skeleton. The resulting cycloundecane derivative can then be converted to this compound through standard functional group manipulations.

Ring expansion strategies are also employed, often driven by the release of ring strain. chemistrysteps.com

Cope Rearrangement: The Cope rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org This reaction can be used for ring expansion, such as in the conversion of a divinylcyclopropane to a cycloheptadiene. tcichemicals.com A suitably substituted divinylcyclononane could potentially rearrange to form a cycloundecadiene derivative under thermal conditions. The driving force for such a reaction would be the release of strain in the smaller ring. wikipedia.org

Pinacol-Type Rearrangements: Reactions like the Tiffeneau–Demjanov rearrangement can expand a ring by one carbon. wikipedia.org This sequence typically involves the conversion of a cyclic ketone (e.g., cyclodecanone) to a cyanohydrin, followed by reduction to a β-amino alcohol. Treatment with nitrous acid generates a diazonium salt, which rearranges with concomitant ring expansion to yield cycloundecanone. The resulting ketone can then be transformed into this compound.

Reaction Chemistry and Mechanistic Insights of Z Cycloundecene

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds. masterorganicchemistry.com This transformation has become a cornerstone of modern organic synthesis, enabling the construction of complex molecules.

Z-Selectivity in Metathesis Catalysis Applied to Cyclic Olefins

Achieving Z-selectivity, the preferential formation of the cis-isomer, in olefin metathesis is a significant challenge because the trans-isomer is typically the thermodynamically more stable product. harvard.edu However, significant progress has been made through the development of specialized catalysts. Molybdenum- and tungsten-based catalysts, particularly those with bulky ligands, have demonstrated high Z-selectivity in various metathesis reactions, including ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM). sci-hub.seacs.org For instance, molybdenum-based monoaryloxide monopyrrolide (MAP) catalysts can achieve high Z-selectivity by directing the olefin to approach the metal center in a way that minimizes steric hindrance, leading to the formation of a metallacyclobutane intermediate that favors the Z-product. acs.org Similarly, certain ruthenium catalysts bearing specific N-heterocyclic carbene (NHC) ligands can also promote high Z-selectivity. acs.org The choice of ligand is crucial in controlling the stereochemical outcome of the reaction. sci-hub.se

The ring-opening metathesis polymerization (ROMP) of cyclic olefins like cyclooctene (B146475) and 1,5-cyclooctadiene (B75094) using specific molybdenum initiators has yielded polymers with greater than 99% cis content, a previously unknown microstructure. acs.orgmit.edu This high degree of stereocontrol is attributed to the catalyst's ability to favor the formation of the "all-syn" metallacyclobutane intermediate. acs.org

Cross-Metathesis Reactions Involving (Z)-Cycloundecene Analogues

Cross-metathesis (CM) involves the reaction between two different olefins. organic-chemistry.org Achieving Z-selectivity in CM is particularly difficult due to the potential for multiple products and the inherent preference for the more stable E-isomer. nih.gov The success of Z-selective CM relies on catalysts that not only favor the cross-product over homodimers but also kinetically favor the formation of the Z-isomer. nih.gov

Molybdenum and ruthenium catalysts have been developed that exhibit high Z-selectivity in the cross-metathesis of various functionalized olefins, including allylic amides and enol ethers. nih.gov For example, stereogenic-at-metal molybdenum complexes have shown exceptional reactivity and selectivity in these reactions. nih.gov The cross-metathesis of a commercial mixture of cis/trans-cyclododecene with other olefins has been studied, demonstrating the potential for these reactions in synthesizing complex molecules. rsc.orgresearchgate.net For instance, the reaction of polynorbornene with polydodecenamer, synthesized via ROMP of cyclododecene (B75492), leads to the formation of multiblock copolymers. researchgate.net Furthermore, Z-selective cross-metathesis has been utilized to synthesize Z-alkenyl halides from substrates like methyl oleate. nih.gov

Cyclization Reactions

Cyclization reactions are fundamental processes in organic chemistry for constructing cyclic molecules. This compound and its derivatives can undergo various types of cyclizations, including those driven by heat or involving reactive intermediates.

Bergman Cyclization of (Z)-1-Cycloundecene-3,10-diyne

The Bergman cyclization is a thermal reaction of an enediyne that produces a highly reactive p-benzyne biradical. wikipedia.org This reaction has garnered significant interest due to its role in the mechanism of action of some natural antitumor antibiotics. wikipedia.org The reactivity of the enediyne towards Bergman cyclization is influenced by the distance between the two alkyne carbons and the strain of the ring system. acs.org

Density functional theory (DFT) studies have been conducted on the Bergman cyclization of several enediynes, including (Z)-1-cycloundecene-3,10-diyne. acs.org These studies have calculated the reaction barriers and investigated the geometries of the transition states. acs.org The calculated reaction barrier for the cyclization of (Z)-1-cycloundecene-3,10-diyne is 26.42 kcal/mol. acs.org The critical distance between the two reacting carbon atoms in the transition state is approximately 2.0 Å. acs.org Smaller, more strained rings tend to have lower barriers to cyclization. acs.org Theoretical studies have also explored the influence of amino acid side chains on the reactivity of acyclic enediynes, revealing their potential to participate in subsequent reactions after the initial cyclization. irb.hr

Intramolecular Carbene Insertion Reactions in Cyclic Systems

Carbenes are highly reactive neutral carbon species that can undergo insertion into C-H bonds, leading to the formation of new carbon-carbon bonds. wikipedia.org Intramolecular carbene insertions are particularly useful for constructing cyclic systems. rsc.org These reactions can be catalyzed by various transition metals, with rhodium complexes being particularly effective. wikipedia.org

The generation of carbenes is often achieved from diazo compounds. dicp.ac.cn In cyclic systems, intramolecular carbene C-H insertion can lead to the formation of bicyclic products. rsc.org The regioselectivity of the insertion is influenced by the conformation of the starting material. acs.org While specific examples involving this compound are not extensively detailed in the provided results, the general principles of intramolecular carbene insertion are applicable to cyclic systems. For instance, the reaction of carbenes with alkenes is a common method for synthesizing cyclopropanes, where the stereochemistry of the starting alkene is often retained. lumenlearning.com

Addition Reactions and Functionalization

The double bond in this compound is a site of reactivity, allowing for various addition and functionalization reactions. These reactions introduce new atoms or functional groups to the carbon framework.

Addition reactions are a common type of transformation for alkenes, where a molecule adds across the double bond. pressbooks.pub The hydrohalogenation of alkenes, for example, involves the addition of H-X (where X is a halogen) and typically proceeds through a carbocation intermediate. masterorganicchemistry.com The halogenation of alkenes, such as the addition of Br₂, often occurs via a cyclic halonium ion intermediate, resulting in anti-addition. libretexts.org

Hydrogenation Chemistry of this compound

The hydrogenation of alkenes, a fundamental reaction in organic chemistry, involves the addition of two hydrogen atoms across the double bond to yield a saturated alkane. libretexts.org This process is thermodynamically favorable, releasing heat in what is known as the heat of hydrogenation. libretexts.org While the reaction is exothermic, it requires a catalyst to proceed at a reasonable rate. libretexts.org Commonly used catalysts include metals like palladium, platinum, and nickel. libretexts.org

The mechanism of catalytic hydrogenation involves the alkene and hydrogen gas adsorbing onto the surface of the metal catalyst. The H-H bond of the hydrogen molecule cleaves, and the hydrogen atoms bond to the metal surface. One hydrogen atom is then transferred to the alkene, forming a new carbon-hydrogen bond. This is followed by the transfer of a second hydrogen atom to the other carbon of the original double bond, resulting in the fully saturated alkane. libretexts.org Due to the spatial arrangement on the catalyst's surface, both hydrogen atoms typically add to the same face of the double bond, a process known as syn addition. libretexts.org

An alternative, non-catalytic method for hydrogenating alkenes like cyclododecene involves the use of diimide. This reagent can be generated in situ and offers high chemoselectivity, reducing C=C double bonds without affecting more polar functional groups. thieme-connect.de In the context of cyclododecene, which exists as a mixture of (Z) and (E) isomers, studies have shown that the (E)-isomer is more reactive towards hydrogenation with diimide than the (Z)-isomer. thieme-connect.de Another approach to hydrogenation avoids the use of gaseous hydrogen altogether. For instance, cyclododecene can be reduced to cyclododecane (B45066) using a system of nickel(II) chloride dihydrate, lithium powder, and a catalytic amount of naphthalene (B1677914) in tetrahydrofuran (B95107) (THF) at room temperature. acs.orgacs.orgunirioja.es In this method, the water molecules present in the nickel salt serve as the hydrogen source. acs.orgunirioja.es

The selective hydrogenation of 1,5,9-cyclododecatriene (B1592173) to cyclododecene can be achieved using specific catalysts, such as trisubstituted phosphine (B1218219) complexes of nickel halides. google.com Furthermore, kinetic modeling of the hydrogenation of 1,5,9-cyclododecatriene over a Pd/Al2O3 catalyst has been studied, considering the various isomerization and hydrogenation steps. ias.ac.in

Cyclopropanation Reactions of this compound

Cyclopropanation is a chemical reaction that converts an alkene into a cyclopropane (B1198618) derivative. A well-known method for this transformation is the Simmons-Smith reaction, which utilizes a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. organicchemistrytutor.commasterorganicchemistry.com The addition of the methylene (B1212753) group occurs in a syn fashion, with both new carbon-carbon bonds forming on the same face of the original double bond. organicchemistrytutor.commasterorganicchemistry.com

The general mechanism of the Simmons-Smith reaction is concerted, where the carbenoid transfers a CH2 group to the alkene in a single step. organicchemistrytutor.com For cycloalkenes like cyclopentene (B43876), the Simmons-Smith reaction yields a bicyclo[n.1.0]alkane. vedantu.com The reaction is not limited to simple alkenes and can be applied to more complex molecules, including those with directing functional groups like allylic alcohols. nih.gov In such cases, the hydroxyl group can direct the cyclopropanation to occur on the same face of the molecule, leading to high diastereoselectivity. nih.gov

Recent advancements in cyclopropanation have explored alternative methods beyond the classic Simmons-Smith conditions. One such method involves the use of sulfur ylides in a palladium(II)-catalyzed reaction with alkenyl amines and acids, which proceeds with high diastereoselectivity. chemrxiv.org Another approach utilizes rhodium(III) catalysis for the directed cyclopropanation of allylic alcohols. researchgate.net Furthermore, electrochemical methods have been developed for the diastereoselective synthesis of cyclopropanes from unactivated alkenes and carbon pronucleophiles. nih.govnih.gov

Diels-Alder Reactions with (Z)-Configured Dienes

The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings. wikipedia.orgorganic-chemistry.org It is a concerted, pericyclic reaction between a conjugated diene and an alkene, referred to as the dienophile. wikipedia.org The reaction is stereospecific, with the stereochemistry of both the diene and the dienophile being retained in the resulting cyclohexene (B86901) product. libretexts.org

In a typical Diels-Alder reaction, the dienophile contains an electron-withdrawing group, which lowers the energy of its lowest unoccupied molecular orbital (LUMO), facilitating the reaction with the highest occupied molecular orbital (HOMO) of the diene. organic-chemistry.org The regioselectivity of the reaction between unsymmetrical dienes and dienophiles generally follows the "ortho-para" rule. wikipedia.org

A key stereochemical aspect of the Diels-Alder reaction is the "endo rule," which states that when a cyclic diene reacts with a dienophile, the substituent on the dienophile preferentially occupies the endo position in the bicyclic product. libretexts.org This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the orbitals of the substituent on the dienophile in the transition state.

While this compound itself is not a diene, it can act as a dienophile in Diels-Alder reactions. However, the reactivity of cyclic alkenes as dienophiles can be influenced by ring strain. For instance, trans-cycloalkenes, which are more strained, are generally more reactive dienophiles than their cis-isomers. researchgate.net The application of Diels-Alder reactions extends to the synthesis of complex molecules and natural products.

Isomerization Studies

Z/E Isomerization Pathways and Thermodynamics

The isomerization of alkenes involves the conversion of one isomer to another, often between the cis (Z) and trans (E) forms. In cyclic alkenes, the cis isomer is generally more stable for smaller rings, but as the ring size increases, the trans isomer can become more stable due to reduced ring strain. researchgate.net For cyclododecene, both cis and trans isomers are stable and can be isolated.

The relative stability of cycloalkene isomers is related to their strain energy, which is the excess energy a molecule has compared to a strain-free reference compound. wikipedia.org The strain energy of trans-cycloalkenes is significantly higher than that of their cis counterparts in smaller rings. For example, the strain energy of (E)-cyclooctene is considerably higher than that of (Z)-cyclooctene. researchgate.net This difference in strain energy influences their reactivity.

The thermodynamics of Z/E isomerization can be studied through various methods, including computational chemistry and experimental techniques like measuring heats of hydrogenation. researchgate.net The heat of hydrogenation of an alkene is the enthalpy change upon its complete saturation, and it provides a measure of the alkene's stability; a less stable alkene will have a more exothermic heat of hydrogenation. libretexts.org

Isomerization can be induced through thermal or photochemical means, or by using catalysts. The interconversion between (Z)- and (E)-cyclododecene can be achieved, for example, through a sequence of reactions. pearson.compearson.com The study of isomerization is important for understanding the fundamental properties of these molecules and for controlling the stereochemical outcome of reactions.

Catalytic and Photochemical Isomerization of Cyclic Olefins

The isomerization of cyclic olefins can be promoted by various catalysts, including acids, bases, and transition metals. mdma.ch Acid-catalyzed isomerization often proceeds through a carbocation intermediate. rsc.orgrsc.org For example, the isomerization of limonene (B3431351) to terpinolene (B10128) can be achieved with high selectivity using an acid catalyst within a confined porous metal-macrocycle framework. rsc.org Solid acids and bases have also been shown to catalyze the isomerization of cyclooctene and cyclododecene oxides. oup.com

Transition metal catalysts, such as those based on palladium, are also effective for olefin isomerization. capes.gov.br The mechanism can involve the formation of a π-allyl complex. capes.gov.br In some cases, isomerization can occur concurrently with other reactions, such as hydrogenation. ias.ac.in For instance, during the rhodium-catalyzed dehydrogenative borylation of a mixture of cyclododecene isomers, rapid isomerization between the cis and trans forms is observed. csic.es

Photochemical isomerization provides another route to interconvert Z and E isomers of cyclic alkenes. scribd.com This process involves the excitation of the alkene to an electronically excited state, where rotation around the carbon-carbon double bond becomes more facile. Upon relaxation back to the ground state, a mixture of isomers can be obtained. scribd.com For example, direct irradiation of (Z)-cyclooctene can lead to the formation of the E isomer. scribd.com The photochemical behavior can be influenced by the solvent and the presence of sensitizers. researchgate.netnih.gov In some cases, direct irradiation of medium-sized cycloalkenes can lead to the formation of bicyclic products through transannular insertion reactions. researchgate.net

Stereochemistry and Conformational Analysis of Z Cycloundecene

Geometrical Isomerism in Medium-Sized Cycloalkenes

Medium-sized cycloalkenes, which are rings typically containing 8 to 11 carbon atoms, exhibit distinct properties arising from a combination of low torsional and angular strain, alongside significant steric strain. nih.gov This steric strain often manifests as transannular interactions, which are interactions between non-adjacent atoms across the ring. nih.gov A key aspect of their stereochemistry is the existence of cis and trans (or Z and E) geometrical isomers, which relate to the spatial arrangement of substituents around the double bond. studymind.co.ukucalgary.ca

In acyclic and large-ring alkenes, the trans isomer is generally more stable than the cis isomer due to reduced steric hindrance. stackexchange.com However, for cycloalkenes with fewer than eleven members, the cis isomer is typically the more stable of the two. acs.orgresearchgate.net The introduction of a trans double bond into a medium-sized ring introduces considerable strain. stackexchange.comacs.org To accommodate the trans geometry, the ring must contort, leading to non-ideal molecular geometries such as a twisted π bond, pyramidalized sp2-hybridized carbon atoms, and unusual sp3 bond angles. acs.orgresearchgate.net

For cycloundecene, the (Z)-isomer is more stable than the (E)-isomer. The stability of cycloalkene isomers is influenced by the ring size. For rings with fewer than 11 carbon atoms, the cis isomer is more stable. acs.org Around the 12-carbon cyclododecene (B75492), the stability of the trans isomer increases, and it becomes more stable than the cis isomer. stackexchange.com This trend is due to the increased flexibility of the larger ring, which can more easily accommodate the geometric constraints of a trans double bond without introducing significant strain. stackexchange.com

The stability of cycloalkene isomers can be quantified by their relative energies. The table below illustrates the general trend for medium-sized rings.

| Cycloalkene | More Stable Isomer |

| Cycloheptene | cis |

| Cyclooctene (B146475) | cis |

| Cyclononene | cis |

| Cyclodecene (B14012633) | cis |

| Cycloundecene | cis ((Z)-Cycloundecene) |

| Cyclododecene | trans |

This table demonstrates the crossover in stability from cis to trans isomers as the ring size increases.

The nomenclature for these isomers uses "cis" and "trans" or the more systematic "E" and "Z" notation based on the Cahn-Ingold-Prelog priority rules. ucalgary.ca For this compound, the higher priority groups (the continuing carbon chain on each side of the double bond) are on the "same side" (zusammen in German) of the double bond. studymind.co.ukucalgary.ca

Conformational Preferences and Dynamics of the Cycloundecene Ring

The eleven-membered ring of this compound is conformationally flexible, capable of adopting various spatial arrangements to minimize its total strain energy. nih.gov The conformational landscape of such medium-sized rings is complex, often featuring multiple low-energy conformers separated by relatively low energy barriers. mpg.de These conformational preferences are primarily dictated by a delicate balance of minimizing transannular hydrogen-hydrogen repulsions and avoiding eclipsed conformations along the carbon-carbon bonds. nih.gov

While specific experimental studies detailing the complete conformational profile of this compound are limited, extensive research on related medium-sized rings, such as cycloundecanone, provides significant insights. nih.gov For cycloundecanone, a closely related 11-membered ring, computational and spectroscopic studies have identified multiple stable conformations. nih.gov These studies highlight that the conformational preferences are driven by the minimization of transannular interactions and, to a lesser extent, the avoidance of eclipsed hydrogen atoms on adjacent carbons. nih.gov It is reasonable to infer that similar principles govern the conformational behavior of this compound.

The dynamic nature of the cycloundecene ring involves interconversions between these various conformations. mpg.de These dynamic processes, often studied using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, can reveal the energy barriers for ring inversion and other conformational changes. acs.org For instance, studies on trans-cyclododecene have utilized dynamic NMR to identify multiple coexisting conformations at low temperatures. acs.org

Theoretical Approaches to Conformational Landscapes

Understanding the complex potential energy surface of this compound and its various conformers relies heavily on theoretical and computational chemistry. arxiv.org These approaches allow for the systematic exploration of the conformational space to identify stable conformers (local minima on the energy landscape) and the transition states that connect them. mpg.dearxiv.org

Molecular mechanics (MM) and quantum mechanics (QM) calculations are the primary tools used for this purpose. nih.gov MM methods, such as MM2 and MM3, provide a computationally efficient way to screen a large number of possible conformations and estimate their relative energies. acs.org For example, a conformational search for trans-cyclododecene using MM2 was successful in identifying its low-energy conformations. acs.org

Once potential low-energy conformers are identified, higher-level QM calculations, such as Density Functional Theory (DFT) or ab initio methods (like Hartree-Fock), can be employed to obtain more accurate geometries and relative energies. nih.govresearchgate.net These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the predicted conformational preferences. nih.govacs.org

The concept of a "conformational energy landscape" is a useful model for visualizing the relationship between the different conformers. mpg.denih.gov This landscape is a high-dimensional surface where the coordinates represent the conformational degrees of freedom of the molecule and the height corresponds to the potential energy. mpg.de The stable conformers reside in the valleys (energy minima) of this landscape, and the pathways for interconversion pass through mountain passes (transition states). mpg.de Computational methods aim to map out this landscape to understand the molecule's dynamic behavior. arxiv.orgnih.gov

Relationship Between Stereochemistry and Reactivity

The stereochemistry and conformational preferences of this compound have a direct impact on its chemical reactivity. The spatial arrangement of the atoms in the preferred conformers determines the accessibility of the double bond and the surrounding C-H bonds to reagents.

In medium-sized rings, the flexible nature of the carbon chain can lead to transannular reactions, where a reaction occurs between two non-adjacent atoms that are brought into close proximity by the ring's conformation. cdnsciencepub.com The specific conformations adopted by this compound will dictate the feasibility of such intramolecular reactions.

Furthermore, the stereochemical outcome of reactions involving the double bond, such as hydrogenation or epoxidation, is influenced by the steric environment on either face of the double bond. The preferred conformations will present a more or less hindered face to an incoming reagent, leading to stereoselective product formation. For example, in the epoxidation of (Z)-cyclooctene, the high selectivity is attributed to the poor orbital overlap for α-hydrogen abstraction in the dominant conformation, which suppresses the formation of allylic byproducts. units.it A similar principle would apply to this compound, where its conformational equilibrium influences the course of its reactions.

Computational and Theoretical Chemistry of Z Cycloundecene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying medium-sized ring systems like (Z)-cycloundecene. coe.edumdpi.com It offers a balance between computational cost and accuracy, making it suitable for investigating complex reaction mechanisms and calculating key molecular parameters. mdpi.com

Investigation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the intricate mechanisms of reactions involving this compound and its derivatives. For instance, in the study of the Bergman cyclization of (Z)-1-cycloundecene-3,10-diyne, DFT methods such as BPW91/6-311G** have been employed to map out the reaction pathway. acs.org These calculations help in locating and characterizing the transition structures, which are crucial for understanding the reaction kinetics. acs.orgmdpi.comfrontiersin.orgnih.gov

The geometry of reactants, transition states, and products are optimized, and frequency calculations are performed to confirm their nature as energy minima or saddle points on the potential energy surface. acs.org For complex reactions, Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure that the identified transition state correctly connects the reactants and products. acs.org DFT has also been used to study various cycloaddition reactions, providing insights into whether mechanisms are concerted or stepwise. acs.orgpku.edu.cnrsc.org

Calculation of Thermodynamic and Kinetic Parameters

DFT enables the calculation of essential thermodynamic and kinetic parameters that govern the feasibility and rate of chemical reactions. dergipark.org.trchemrevlett.comrsc.org By performing frequency calculations, zero-point vibrational energies (ZPVE) can be obtained and used to correct the electronic energies, leading to more accurate reaction barriers and enthalpies. acs.org

For the Bergman cyclization of (Z)-1-cycloundecene-3,10-diyne, the zero-point energy-corrected reaction barrier was calculated to be 26.42 kcal/mol. acs.org Furthermore, thermodynamic data such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be evaluated at various temperatures, although the effect of temperature on the free energy of this specific cyclization was found to be insignificant. acs.org These parameters are vital for predicting the spontaneity and position of equilibrium of a reaction. fu-berlin.demdpi.com

Ab Initio and Other High-Level Quantum Chemical Methods

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy for studying molecules like this compound. wikipedia.orgyoutube.com These methods, while computationally more demanding than DFT, are often used to benchmark other computational techniques and to obtain highly reliable data for smaller systems or specific properties. wikipedia.orgmpg.deresearchgate.net

In the context of this compound derivatives, ab initio calculations have been used to complement DFT studies. For example, the results from BPW91/6-311G** DFT calculations for the Bergman cyclization of related enediynes showed good agreement with high-level ab initio computations, validating the chosen DFT functional. acs.org Ab initio methods are also employed to study the vibrational spectra of related molecules, aiding in the assignment of experimental spectral bands. epa.gov For conformational analysis, ab initio calculations at the HF/6-311G* level have been used to estimate the relative free energies of different conformers of similar nine-membered rings. researchgate.netresearchgate.net

Molecular Mechanics and Dynamic Simulations for Conformational Studies

The conformational landscape of medium-sized rings like this compound is complex due to the interplay of various steric and strain factors. nih.gov Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring this landscape. nih.govh-its.org

MM methods, such as MM3 and MM4, use classical force fields to calculate the potential energy of a molecule as a function of its geometry. nih.govacs.org These methods are computationally efficient and can be used to perform extensive conformational searches to identify low-energy structures. researchgate.netucl.ac.uk A molecular mechanics study of cycloundecanone, a related compound, predicted the X-ray structure to be the lowest-energy conformer. nih.gov

MD simulations provide insights into the dynamic behavior of molecules by simulating their motion over time. nih.govrsc.org This approach can reveal the pathways of conformational interconversion and the relative populations of different conformers in solution. researchgate.net For instance, studies on α-monosubstituted cyclododecanones have shown that these molecules can exist in a dynamic equilibrium between different conformations in solution. researchgate.net

Electron Localization Function (ELF) and Catastrophe Theory in Reaction Analysis

The Electron Localization Function (ELF) is a powerful tool for analyzing the electronic structure and bonding changes that occur during a chemical reaction. jussieu.frmdpi.com It provides a visual representation of electron pair localization, which is fundamental to understanding chemical bonds, lone pairs, and the electronic rearrangements in reaction mechanisms. jussieu.frmdpi.com

When combined with catastrophe theory, ELF analysis, often referred to as Bonding Evolution Theory (BET), allows for a rigorous and unambiguous description of the molecular mechanism. researchgate.netnih.gov This approach divides the reaction pathway into distinct structural stability domains separated by "catastrophes," which correspond to significant changes in the topology of the ELF gradient field, such as bond formation or breaking. researchgate.netresearchgate.net

While specific ELF and catastrophe theory analyses for reactions directly involving this compound are not prominently documented in the provided search results, the methodology has been extensively applied to understand the mechanisms of reactions like Bergman cyclization and various cycloadditions in other systems. researchgate.netmdpi.comscielo.org.mx For example, in the Bergman cyclization of (Z)-hexa-1,5-diyne-3-ene, this analysis revealed the complex electronic rearrangements, identifying five domains of structural stability and four catastrophes along the reaction path. researchgate.net This detailed level of analysis provides deep insights into the sequence of electronic events, such as the formation of radical character and the timing of bond formation. researchgate.net

Advanced Analytical Methods for Characterization of Z Cycloundecene and Its Polymers

Spectroscopic Techniques

Spectroscopy plays a pivotal role in the molecular-level investigation of (Z)-cycloundecene and its polymers, providing detailed information about their structure, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of this compound and its polymers. core.ac.ukspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to gain insights into molecular connectivity and spatial arrangement. ipb.ptd-nb.info

For the monomer, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the (Z)- or cis-configuration of the double bond. The chemical shifts (δ) of the olefinic protons in this compound are distinct from those in the (E)-isomer. umich.edu The coupling constants (J-values) between these protons are also stereochemistry-dependent, with different values observed for cis and trans configurations. ipb.ptumich.edu For instance, in a study of cyclododecene (B75492) isomers, the (Z)-isomer was differentiated from the (E)-isomer based on distinct NMR signals. rsc.org Techniques like Rotating-Frame Overhauser Effect Spectroscopy (ROESY) can unequivocally identify the (Z)-isomer by observing cross-peaks that indicate through-space proximity of specific protons, which is characteristic of the cis geometry. core.ac.ukrsc.org

Table 1: Representative NMR Data for Cycloalkene Characterization

| Technique | Analyte | Key Findings | Reference |

| ¹H NMR | (Z)-3-Phenyl-1-cyclododecene | Differentiation from E,Z-isomer mixture. | rsc.org |

| ¹³C NMR | Poly(3-phenylcyclododecene) | Assignment of head-to-head and head-to-tail regioisomers. | rsc.org |

| ROESY | Isomeric compounds | Unequivocal identification of the (Z)-isomer through spatial correlations. | core.ac.uk |

| NOESY | Polydienes | Elucidation of (E)-1,4 main chain stereochemistry. | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its polymers. masterorganicchemistry.com The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. masterorganicchemistry.com

For this compound, the IR spectrum is characterized by absorptions corresponding to its alkene and alkane functionalities. libretexts.org Key absorptions include:

=C–H stretch: Typically found in the region of 3100-3000 cm⁻¹, characteristic of the C-H bonds on the double bond carbons. libretexts.orgspectroscopyonline.com

C=C stretch: A moderate absorption in the 1680-1640 cm⁻¹ range, confirming the presence of the carbon-carbon double bond. libretexts.orgspectroscopyonline.com The position and intensity can sometimes provide clues about the substitution pattern and stereochemistry.

C–H stretch (alkane): Strong absorptions in the 3000–2850 cm⁻¹ range due to the numerous C-H bonds in the cycloalkane ring. libretexts.orgpressbooks.pub

=C–H bend (out-of-plane): Absorptions in the 1000-650 cm⁻¹ region, often referred to as C-H wags, whose position can be indicative of the cis-substitution of the alkene. spectroscopyonline.com

When this compound is polymerized, the resulting polymer's IR spectrum will reflect the changes in its structure. For instance, in ring-opened polymers, the characteristic C=C stretching and =C-H stretching bands will be retained, confirming the presence of unsaturation in the polymer backbone. researchgate.net If the polymer undergoes subsequent reactions, such as hydrogenation, the disappearance of these alkene-related peaks and the strengthening of the alkane C-H stretching peaks would be observed. The IR spectra of alkanes are generally less informative due to the absence of specific functional groups. pressbooks.publibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Reference |

| Alkene | =C–H Stretch | 3100-3000 | libretexts.org |

| Alkene | C=C Stretch | 1680-1640 | libretexts.org |

| Alkane | C–H Stretch | 3000-2850 | pressbooks.pub |

| Alkene | =C–H Bend | 1000-650 | spectroscopyonline.com |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of this compound and for characterizing the molecular weight and distribution of its polymers.

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. libretexts.org It is particularly well-suited for determining the purity of this compound and for quantifying the ratio of (Z) to (E) isomers. nist.govcsic.es The principle of GC involves vaporizing a sample and injecting it into a heated column, where it is carried by an inert gas (the mobile phase). libretexts.org Separation is achieved based on the differential partitioning of the sample components between the mobile phase and a stationary phase coated on the inside of the column.

For purity analysis, a GC analysis of a this compound sample will produce a chromatogram showing a major peak corresponding to the compound and minor peaks for any volatile impurities. azom.comchromatographyonline.com The area of each peak is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity.

GC is also instrumental in determining the equilibrium ratio of cis and trans isomers of cycloalkenes. researchgate.net Studies have used GC to measure the amounts of each isomer present at equilibrium under various conditions. researchgate.net For instance, the equilibrium cis-olefin/trans-olefin ratio for cycloundecene has been determined to be 0.406 at 100.4°C in acetic acid solution. researchgate.net When coupled with a mass spectrometer (GC-MS), GC can provide not only retention time data but also mass spectra of the separated components, aiding in their identification. rsc.orgresearchgate.net

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgshimadzu.czresearchgate.net GPC separates molecules based on their size, or more accurately, their hydrodynamic volume, in solution. wikipedia.org Larger molecules cannot enter the pores of the chromatography column's packing material as easily as smaller molecules, and thus they elute faster. shimadzu.czoecd.org

For polymers of this compound, GPC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn (Mw/Mn). wikipedia.orgoecd.org The PDI provides a measure of the breadth of the molecular weight distribution in a polymer sample. researchgate.net A monodisperse polymer has a PDI of 1. researchgate.net

The GPC system is calibrated using polymer standards of known molecular weight, such as polystyrene. wikipedia.orgshimadzu.cz The retention time of the polymer sample is then compared to the calibration curve to determine its molecular weight characteristics. shimadzu.cz GPC chromatograms of poly(cycloundecene) can reveal important information about the success of a polymerization reaction, showing, for example, high molecular weight polymer formation. researchgate.net In studies of block copolymers involving poly(cyclododecene), GPC is used to monitor the progress of the reaction and characterize the resulting copolymer structure. researchgate.netmdpi.com

Table 3: Polymer Characteristics Determined by GPC

| Parameter | Description | Importance | Reference |

| Mn (Number-Average Molecular Weight) | Statistical average molecular weight of all polymer chains. | Relates to properties like colligative properties. | wikipedia.orgoecd.org |

| Mw (Weight-Average Molecular Weight) | Average molecular weight where larger chains contribute more. | Relates to properties like melt viscosity and toughness. | wikipedia.orgoecd.org |

| Đ (Polydispersity Index) | Mw/Mn; a measure of the distribution of molecular weights. | Indicates the uniformity of chain lengths in the polymer. | wikipedia.orgresearchgate.net |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov For the characterization of this compound, MS, particularly when coupled with Gas Chromatography (GC-MS), is a valuable tool. The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that can serve as a molecular fingerprint. nist.gov The molecular ion peak (M⁺) confirms the molecular weight of the compound (152.28 g/mol ). nist.govnist.gov The fragmentation pattern can also provide structural information. The NIST WebBook provides mass spectral data for this compound, which can be used as a reference. nist.gov

In the analysis of complex mixtures containing cycloalkenes, GC-MS allows for the separation of components prior to their introduction into the mass spectrometer, enabling the identification of individual compounds like cyclododecene in biological or environmental samples. rsc.orgresearchgate.netamazon.com Advanced mass spectral databases, such as mzCloud, can assist in identifying unknown compounds by comparing their experimental spectra to a library of high-resolution mass spectra. mzcloud.org While MS is more commonly applied to the monomer, its application to the analysis of polymer degradation products or in specialized techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can also provide information about polymer structure and end groups.

LC-MS and GC-MS for Compound Identification and Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. They are indispensable for the analysis of this compound and related materials.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification and quantification of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries.

The National Institute of Standards and Technology (NIST) maintains a comprehensive mass spectral library which includes the electron ionization mass spectrum of this compound, facilitating its identification. ontosight.ai GC-MS has been successfully employed to identify (E)-cycloundecene as a component in the essential oil of Tussilago farfara L., where it was detected at a significant concentration. sigmaaldrich.comfishersci.ca The technique is also used in the analysis of n-hexane extracts and products from pyrolysis, where various cyclic and unsaturated compounds, including cycloundecene derivatives, may be present. wikipedia.orgnih.gov The process involves separating components on a capillary column and identifying them by comparing their mass spectra with established libraries like NIST. wikidata.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile compounds, such as polymers derived from this compound or its functionalized derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The separated analytes are then introduced into the mass spectrometer, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which minimize fragmentation and preserve the molecular ion.

Tandem mass spectrometry (LC-MS/MS) offers an additional layer of structural information. wikipedia.org In this setup, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process is invaluable for confirming the structure of novel compounds and differentiating between isomers. bioregistry.io While specific LC-MS studies on this compound are not extensively documented, the methodology is widely applied to similar molecules. For instance, the characterization of novel cyclopentenedione (B8730137) derivatives by UHPLC-MS/MS demonstrates the power of this technique to separate and identify complex mixtures, confirm structures through fragmentation patterns, and differentiate positional isomers. wikipedia.orgbioregistry.io Such an approach would be highly effective for analyzing reaction mixtures from the synthesis or polymerization of this compound, allowing for the identification of the monomer, oligomers, and any side products.

Table 1: Comparison of GC-MS and LC-MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Analyte Type | Volatile & Semi-Volatile Compounds | Non-Volatile & Thermally Labile Compounds |

| Typical Application | Identification of this compound monomer in mixtures, essential oils. sigmaaldrich.comfishersci.ca | Characterization of this compound polymers, functionalized derivatives, and reaction byproducts. wikipedia.orgbioregistry.io |

| Separation Principle | Boiling point and polarity in a gas phase. | Polarity and affinity in a liquid phase. |

| Ionization Methods | Primarily Electron Ionization (EI). | ESI, APCI (soft ionization). bioregistry.io |

| Key Advantage | Excellent for volatile compound identification via established spectral libraries (e.g., NIST). ontosight.aiwikidata.org | Suitable for large molecules like polymers; provides molecular weight and structural data with minimal fragmentation. wikipedia.org |

Other Advanced Characterization Techniques (e.g., X-ray Diffraction for related compounds)

Beyond chromatographic and mass spectrometric methods, other advanced techniques are vital for a complete understanding of the solid-state structure of materials derived from this compound.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a premier technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms diffract the X-rays into a specific pattern based on their arrangement. By analyzing this diffraction pattern, one can determine the crystal lattice, molecular conformation, and precise bond lengths and angles. fishersci.se

While obtaining a single crystal of this compound itself can be challenging, its derivatives are amenable to XRD analysis. Crystal structure studies have been performed on various cycloundecane (B11939692) and cyclododecene derivatives, providing valuable insight into the conformational properties of these medium-sized rings. fishersci.atsynhet.comfishersci.com

Furthermore, XRD is crucial for characterizing the morphology of polymers. For multiblock copolymers synthesized from monomers like norbornene and cyclododecene (a closely related C12 cycloalkene), XRD is used to investigate their crystalline structure. nih.gov The technique allows researchers to determine the degree of crystallinity, identify crystalline phases, and calculate the thicknesses of lamellas (thin crystalline layers). fishersci.ca This information is essential for understanding the mechanical and thermal properties of the resulting polymer, as even small variations in the copolymer chain structure can significantly impact its crystallinity. nih.govfishersci.ca

Emerging Research Directions and Advanced Material Applications in the Context of Z Cycloundecene

Development of Tailored Polymeric Materials from Cyclic Olefins

The polymerization of cyclic olefins, such as (Z)-cycloundecene, primarily through Ring-Opening Metathesis Polymerization (ROMP), opens avenues for creating advanced polymeric materials. acs.orgnih.gov This synthetic strategy allows for the transformation of strained cyclic monomers into linear polymers with unique backbones and functionalities. nih.gov The resulting polymers, known as cyclic olefin polymers (COPs) and copolymers (COCs), are amorphous thermoplastics recognized for their exceptional optical clarity, high thermal resistance, minimal moisture absorption, and good chemical resilience. mdpi.comspecialchem.com

A key advantage of using cyclic olefins in polymer synthesis is the ability to precisely tune the properties of the resulting materials. osti.gov For polymers derived from medium-to-large rings like cycloundecene, properties can be systematically adjusted by altering the polymer's molecular structure.

Research into alternating ring-opening metathesis polymerization (AROMP) has shown that incorporating large cycloalkene rings, such as cyclodecene (B14012633) and cyclododecene (B75492), into a polymer backbone allows for significant control over material properties. acs.org For instance, by creating alternating copolymers, researchers can systematically vary the length of the hydrocarbon spacers. As the size of the cycloalkene ring increases, the resulting copolymers exhibit lower glass transition temperatures (Tg) and increased hydrophobicity. acs.org This principle suggests that poly-(Z)-cycloundecene and its derivatives can be designed to have specific thermal and surface properties by copolymerizing this compound with other cyclic olefins or functional monomers.

The ability to control stereochemistry during polymerization presents another powerful tool for tuning polymer properties. researchgate.net Changes in the stereochemical arrangement of the polymer chain directly impact the material's physical and mechanical behavior, allowing for the creation of materials with tailored characteristics. researchgate.net Furthermore, functional groups can be introduced into the monomer before polymerization or onto the polymer backbone after synthesis, offering another layer of control. nih.govnih.gov For example, the properties of polypyrrole and polycarbazole have been successfully modified by adding various functional groups to the monomer, leading to improved solubility, thermal stability, and electrical properties. nih.govnih.gov A similar strategy could be applied to poly-(Z)-cycloundecene to create a diverse range of functional materials.

A summary of how monomer choice influences polymer properties in AROMP is presented below:

| Property | Influence of Monomer Structure | Research Finding |

| Glass Transition Temperature (Tg) | Decreases as the size of the cycloalkene ring (spacer length) increases. | The incorporation of larger rings like cyclodecene and cyclododecene lowers the Tg of the resulting alternating copolymer. acs.org |

| Hydrophilicity | Decreases (hydrophobicity increases) as the hydrocarbon spacer length increases. | Water contact angle measurements show increased hydrophobicity with larger cycloalkene monomers. acs.org |

| Mechanical Properties | Can be systematically altered by changing stereochemistry or introducing bulky monomers. | High glass transition temperatures, which contribute to dimensional stability, can be achieved by using bulkier cycloolefin monomers. mdpi.com |

| Optical Properties | Generally high transparency and low birefringence. | COCs and COPs are known for their outstanding transparency, making them suitable for optical applications. mdpi.com |

Polymers derived from cyclic olefins are pivotal in advanced materials science due to their unique combination of properties. mdpi.comtopas.com Their high purity, rigidity, and resistance to heat and chemicals make them superior alternatives to traditional materials like glass and other plastics in demanding applications. polyplastics-global.com

Key Application Areas:

Healthcare and Medical Devices: Cyclic olefin copolymers are exceptionally pure, often purer than medical-grade glass, and exhibit a non-ionic, inert surface. topas.com This minimizes risks like drug denaturation and delamination, making them ideal for prefilled syringes, drug delivery systems, and vials for sensitive protein-based drugs. topas.compolyplastics-global.com Their light weight, shatter resistance, and ability to be molded into complex, miniaturized designs for diagnostic devices (e.g., microfluidic chips, cuvettes) offer significant advantages over glass. topas.com

Advanced Packaging: In packaging films, COCs contribute to improved stiffness, moisture barrier, heat resistance, and thermoformability. polyplastics-global.comwikipedia.org They are used in medical blister packs, easy-tear films, and shrink labels. topas.comwikipedia.org The recyclability of COC with polyethylene (B3416737) (PE) supports the design of more sustainable packaging solutions. polyplastics-global.com

Optics and Electronics: The outstanding transparency, low double refraction, and dimensional stability of these polymers are leveraged in optical components such as lenses for digital cameras. mdpi.comwikipedia.org Their low dielectric constant and heat resistance are beneficial for electronic applications. polyplastics-global.com

The versatility of COPs and COCs is further enhanced by their processability using standard thermoplastic techniques like injection molding and film extrusion. topas.com The development of grades with heat resistance up to 170°C expands their utility in applications requiring steam sterilization or operation at elevated temperatures, such as PCR diagnostic devices. topas.com

Future Outlook for Stereoselective Synthesis and Catalysis of Medium-Sized Cyclic Olefins

The synthesis of medium-sized rings (8- to 11-membered), such as this compound, presents significant challenges in organic chemistry due to unfavorable enthalpic and entropic barriers. researchgate.netchinesechemsoc.org Traditional cyclization methods often require high-dilution conditions to prevent competing intermolecular reactions. chinesechemsoc.orgrsc.org Consequently, the future of this field lies in the development of novel, highly efficient, and stereoselective catalytic strategies.

Emerging trends focus on moving beyond classical methods toward innovative catalytic solutions:

Cascade Ring Expansion: These methods are particularly promising as they allow for the construction of large rings from smaller, more readily formed precursors without requiring high dilution. rsc.orgmdpi.com This strategy involves a sequence of reactions where the ring size is progressively increased, offering an efficient route to medium-sized rings and macrocycles. rsc.orgwhiterose.ac.uk

Transition-Metal Catalysis: Gold, palladium, and copper catalysts are at the forefront of developing new cyclization reactions. researchgate.netmdpi.com For instance, gold catalysis has been effectively used in enyne cyclizations to generate intermediates for synthesizing nine-membered heterocycles. mdpi.com These metals offer unique reactivity and the potential for high stereocontrol under mild conditions.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful and sustainable approach for constructing chiral molecules. researchgate.net Recent work has demonstrated that chiral catalysts can orchestrate the enantioselective cyclization of substrates to form 7- and 8-membered rings with high stereocontrol, a strategy that could be adapted for larger rings. researchgate.net

The overarching goal is to develop versatile and general catalytic systems that can be applied to a broad range of substrates and ring sizes. researchgate.net Future research will likely focus on combining different catalytic methods and designing catalysts that can control complex stereochemical outcomes, providing access to a wider array of structurally diverse and medicinally relevant medium-sized cyclic compounds. researchgate.netrsc.org

Integration of Computational and Experimental Methodologies in Research

The synergy between computational modeling and experimental studies has become an indispensable tool in modern chemical research, particularly in the complex fields of catalysis and polymer science involving cyclic olefins. mdpi.comhzdr.dehzdr.deresearchgate.net This integrated approach provides deep mechanistic insights that are often difficult to obtain through experiments alone. researchgate.netmdpi.com

Density Functional Theory (DFT) is a prominent computational method used to model chemical systems and reactions. mdpi.commdpi.com In the context of this compound and related compounds, this integration is applied in several key areas:

Elucidating Reaction Mechanisms: DFT calculations are used to map out the potential energy surfaces of reaction pathways, such as those in ROMP. mdpi.comresearchgate.net For example, studies on the polymerization of Z-cyclooctenes have used DFT to determine the rate-limiting step and understand the steric interactions that govern regioselectivity. researchgate.net This knowledge is crucial for optimizing reaction conditions and catalyst performance.

Understanding Stereoselectivity: Computational models help explain the origin of stereocontrol in catalytic reactions. nih.govchemrxiv.org By analyzing the transition states of different stereochemical pathways, researchers can identify the energetic factors that favor the formation of one stereoisomer over another, guiding the rational design of more selective catalysts. nus.edu.sg

Predicting Material Properties: Computational chemistry can predict the properties of novel polymers before they are synthesized. nih.gov By simulating polymer structures and their interactions, it is possible to estimate properties like thermal stability and mechanical performance, which helps in designing new materials with desired characteristics. osti.govnih.gov

Guiding Catalyst Design: Theoretical calculations accelerate the development of new catalysts by predicting their activity and selectivity. mdpi.com This allows researchers to screen potential catalyst candidates in silico, focusing experimental efforts on the most promising systems. mdpi.comresearchgate.net

The process is often iterative: experimental results provide a basis for building computational models, and the insights from these models then inform the design of new experiments. mdpi.com This collaborative cycle of prediction, synthesis, and characterization accelerates scientific discovery and facilitates the development of advanced materials and synthetic methods.

Q & A

Q. What are the best practices for integrating this compound into supramolecular systems without compromising stereochemical integrity?

- Methodological Answer : Employ host-guest chemistry with macrocycles (e.g., cucurbiturils) to stabilize the Z-configuration. Characterize binding constants via isothermal titration calorimetry (ITC) and confirm structural integrity through XRD .

Data Presentation and Ethics

Q. How should raw data from this compound studies be presented to ensure transparency?

- Methodological Answer : Include:

- Full spectral data (NMR, IR, MS) in supplementary materials.

- Annotated chromatograms with baseline resolution metrics.

- Error margins for kinetic/thermodynamic measurements (e.g., ±95% confidence intervals) .

Q. What ethical considerations apply to toxicity studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.